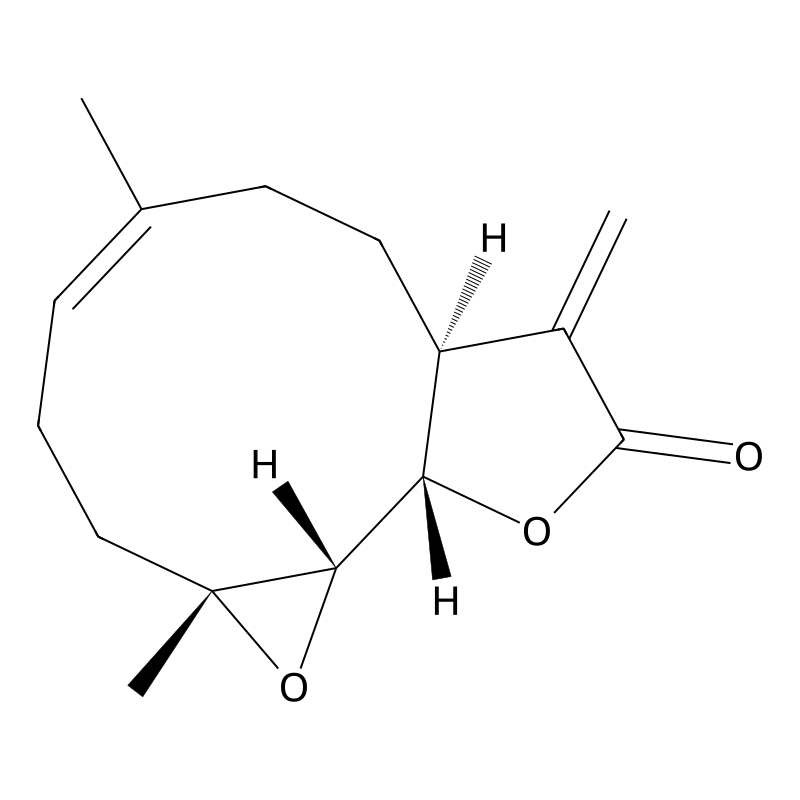

Parthenolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Molecular Mechanisms of NF-κB Inhibition

Parthenolide inhibits NF-κB signaling through a multi-pronged molecular mechanism, primarily by directly targeting the IKK complex. The table below summarizes its key molecular actions and consequences.

| Molecular Target / Action | Effect on NF-κB Pathway | Key Experimental Evidence |

|---|---|---|

| Direct inhibition of IKKβ | Prevents stimulus-induced phosphorylation and degradation of IκBα; retains NF-κB in cytoplasm [1]. | Affinity reagent binding; mutation of Cys179 in IKKβ abolishes sensitivity [1]. |

| Direct modification of NF-κB p65 subunit | Impairs DNA binding ability of activated NF-κB that has reached nucleus [2]. | Not specified in search results. |

| Inhibition of Akt phosphorylation | Suppresses upstream activation signal for NF-κB; promotes mitochondrial apoptosis [2]. | Western blot analysis in glioblastoma cells [2]. |

| Induction of HDAC1 degradation | Increases acetylation of STAT1/3; modulates immune response beyond NF-κB [3]. | Studies in spinal cord injury models and microglia [3]. |

Experimental Data on Efficacy and Potency

This compound demonstrates potent biological effects across various cancer and disease models. The following table consolidates quantitative data from key studies.

| Experimental Model | This compound Concentration / Dose | Observed Effect | Citation |

|---|---|---|---|

| Lewis Lung Cancer (LLC) Cells (in vitro) | Used in combination with CTX | Synergistic inhibition of cell growth; promotion of apoptosis [4]. | [4] |

| Lewis Lung Cancer (in vivo mouse model) | Daily intragastric administration for ~3 weeks | Improved survival rate; reduced tumor growth rate; improved tumor immune microenvironment [4]. | [4] |

| Human Glioblastoma Cells (U87MG, U373) | 2.5-50 μM (in vitro) | Suppressed proliferation, invasion, tumor-induced angiogenesis; reduced Akt phosphorylation [2]. | [2] |

| Human Pancreatic Cancer Cells (BxPC-3, PANC-1, MIA PaCa-2) | 5-10 μmol/L | Substantial growth inhibition; increased IκB-α; decreased NF-κB DNA binding activity [5]. | [5] |

| Cystic Fibrosis (CF) Models (in vivo mouse) | 3 μg/g body weight intraperitoneally | Inhibited PMN influx, cytokine production, IκBα degradation, and NF-κB activation post-LPS challenge [6]. | [6] |

Key Experimental Protocols

To investigate this compound's effects on NF-κB, researchers employ several standard assays.

NF-κB Translocation Assay (Immunofluorescence Imaging)

This high-content screening assay quantifies the movement of NF-κB from the cytoplasm to the nucleus, a key step in its activation [7].

- Cell Preparation: Plate cells in a multi-well plate and allow to adhere.

- Stimulation & Inhibition: Pre-treat cells with this compound, then stimulate with a pro-inflammatory cytokine like TNF-α or IL-1β.

- Fixation and Staining: Fix cells and permeabilize. Stain for the NF-κB p65 subunit and use a nuclear dye.

- Image Acquisition & Analysis: Use automated fluorescent microscopy. The degree of translocation is quantified as the ratio of nuclear to cytoplasmic fluorescence intensity[Nuc/Cyt Ratio] [7].

NF-κB DNA Binding Activity Assay (ELISA-based)

This method measures the ability of activated NF-κB to bind its target DNA sequence [4] [2].

- Nuclear Extraction: Prepare nuclear extracts from treated cells.

- DNA Binding: Incubate extracts in a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding sequence.

- Detection: Add a primary antibody specific for the p65 subunit, followed by an HRP-conjugated secondary antibody.

- Quantification: Develop with a substrate and measure absorbance. Signal intensity is directly proportional to the amount of active NF-κB bound to DNA [4] [2].

Western Blot Analysis for Pathway Components

This technique assesses the effect of this compound on protein levels and phosphorylation states within the NF-κB pathway [4] [2].

- Protein Extraction: Lyse cells to extract total protein.

- Gel Electrophoresis and Transfer: Separate proteins by size and transfer to a membrane.

- Antibody Probing: Probe the membrane with specific antibodies.

- Target Antibodies: Phospho-IκBα, total IκBα, Phospho-IKKα/β, Phospho-p65, Phospho-Akt, and loading controls.

- Visualization & Quantification: Use chemiluminescence to detect protein bands [4] [2].

Signaling Pathway Diagram

The following diagram, defined using the DOT language, illustrates the core NF-κB signaling pathway and the points where this compound exerts its inhibitory effects.

Diagram 1: this compound inhibits NF-κB signaling by targeting IKK complex and p65 subunit.

Key Research Applications and Insights

- Sensitizing Chemotherapy: A 2024 study highlights that this compound enhances the efficacy of metronomic cyclophosphamide in lung cancer models by inhibiting NF-κB, which overcomes chemotherapy resistance and improves the tumor microenvironment [4].

- Beyond Cancer - Modulating Immunity: this compound promotes repair after spinal cord injury by shifting microglia/macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state. This occurs through inhibition of NF-κB and modulation of the STAT1/3 signaling pathways [3].

- Multi-pathway Inhibition: In complex diseases like glioblastoma, this compound's therapeutic effect is likely due to concurrent inhibition of multiple pro-survival pathways, including both NF-κB and Akt [2].

References

- 1. The anti-inflammatory natural product this compound from ... [sciencedirect.com]

- 2. Involvement of Akt/NF-κB pathway in antitumor effects ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes the repair of spinal cord injury by ... [nature.com]

- 4. enhances the metronomic chemotherapy effect of... This compound [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) this compound and sulindac cooperate to mediate growth... [academia.edu]

- 6. This compound Inhibits IκB Kinase, NF-κB Activation, and ... [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay ... - NCBI [ncbi.nlm.nih.gov]

Introduction and Clinical Significance of STAT3 Inhibition

References

- 1. Selective inhibition of STAT3 signaling using monobodies ... [nature.com]

- 2. This compound Inhibits STAT3 Signaling by Covalently ... [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of STAT3: A promising approach to enhancing the ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits STAT3 Signaling by Covalently ... [mdpi.com]

- 5. This compound, a sesquiterpene lactone, expresses multiple ... [pubmed.ncbi.nlm.nih.gov]

- 6. pioneering new frontiers in hematological malignancies [pmc.ncbi.nlm.nih.gov]

- 7. The therapeutic effect and mechanism of this compound in ... [frontiersin.org]

- 8. This compound attenuates hypoxia-induced pulmonary ... [sciencedirect.com]

- 9. This compound facilitates apoptosis and reverses drug ... [spandidos-publications.com]

parthenolide and reactive oxygen species ROS

Parthenolide: Mechanisms of Action on ROS

This compound (PTL) is a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium) and exerts its effects through multiple interconnected pathways related to ROS [1] [2] [3]. Its action is highly context-dependent, primarily determined by the cell type.

The compound's core mechanisms and their consequences are summarized in the table below:

| Mechanism of Action | Biological Consequence | Context of Action |

|---|---|---|

| Inhibition of NF-κB signaling pathway [2] [4] [5] | Reduces expression of pro-inflammatory genes; protects non-cancer cells from inflammation-induced ROS. | Anti-inflammatory, organ protection (e.g., sepsis, neuropathy) [1] [4]. |

| Direct targeting of ROS and antioxidant defenses [1] [5] | Boosts cellular antioxidant capacity (e.g., GSH, SOD); directly scavenges ROS. | Protection of normal cells (e.g., vascular endothelial cells, Leydig cells) [4] [5]. |

| Inhibition of NLRP3 Inflammasome [1] | Attenuates caspase-1 activation and release of pro-inflammatory cytokines (IL-1β, IL-18). | Mitigation of neuroinflammation in diabetic neuropathy [1]. |

| Induction of ROS in cancer cells [2] | Triggers excessive ROS production, overwhelming cellular redox balance. | Selective cytotoxicity and apoptosis in tumor cells [2]. |

| Modulation of Mitochondrial Function [1] [4] | Improves mitochondrial membrane potential, oxygen consumption rate; reduces mitochondrial fission. | Attenuation of mitochondrial dysfunction-induced apoptosis [1] [4]. |

Quantitative Data on this compound's Efficacy

Recent studies provide quantitative insights into PTL's effects, showcasing its potency and therapeutic potential.

Table 1: In Vitro and Molecular Docking Data

| Study Model | Target / Process | Key Finding (Effect of PTL) | Reference |

|---|---|---|---|

| Molecular Docking | NLRP3 Protein | Binding affinity: -8.3 kcal/mol [1] | [1] |

| Molecular Docking | DRP1 Protein | Binding affinity: -7.4 kcal/mol [1] | [1] |

| Molecular Docking | NF-κB (p65) | Binding affinity: -6.585 kcal/mol [5] | [5] |

| LPS-stimulated VECs | Mitochondrial OCR | Increased oxygen consumption rate [4] | [4] |

| LPS-stimulated VECs | Intracellular ROS | Reduced ROS production [4] | [4] |

Table 2: In Vivo Efficacy in Disease Models

| Disease Model | Species | PTL Dose | Key Outcome | Reference |

|---|---|---|---|---|

| Diabetic Neuropathy | Rat | 5 mg/kg | Improved pain response, reduced oxidative stress & inflammation [1] | [1] |

| Sepsis-induced Coagulopathy | Rat | 5 mg/kg (iv) | Increased 7-day survival, improved coagulation, reduced lung injury [4] | [4] |

| Nanoplastic-induced Testicular Toxicity | Mouse | Dose not specified | Restored testosterone levels, reduced testicular damage [5] | [5] |

Experimental Protocols for ROS Research

To ensure reliable and interpretable results in ROS research, following rigorous methodologies is crucial. Below is a generalized workflow for such investigations, integrating advice from consensus guidelines [6].

Experimental workflow for ROS studies.

Key Experimental Considerations and Methods

Model Systems:

- In Vivo: Commonly used models include cecal ligation and puncture (CLP) for sepsis [4] and streptozotocin-induced diabetic neuropathy [1]. Animals are typically treated with PTL via intravenous or intraperitoneal injection, with doses around 5 mg/kg showing efficacy [1] [4].

- In Vitro: Studies often use primary cells (e.g., Vascular Endothelial Cells - VECs) or cell lines (e.g., TM3 Leydig cells) stimulated with inflammatory agents like LPS (e.g., 1 µg/mL) to induce oxidative stress [4] [5]. PTL is then applied to the culture medium.

ROS Measurement - Critical Guidelines: The field has moved away from non-specific probes. It is essential to select the right tool for the specific ROS of interest [6] [7].

- For Superoxide (O₂•⁻): The most reliable method is using dihydroethidium (DHE) or its mitochondrial-targeted analog MitoSOX Red, followed by HPLC separation to specifically quantify the superoxide-specific product 2-hydroxyethidium (2-OH-E+). Simple fluorescence microscopy can overestimate superoxide due to interference from non-specific oxidation [7].

- For Hydrogen Peroxide (H₂O₂):

- Intracellular H₂O₂: Use genetically encoded probes like roGFP2-Orp1 or HyPer, which provide specificity and subcellular resolution [6] [8].

- Extracellular H₂O₂ (e.g., from isolated mitochondria or cells): The Amplex Red/horseradish peroxidase (HRP) assay is highly specific and sensitive. Important: Add SOD to the assay to convert any superoxide to H₂O₂ and ensure accurate quantification [7].

- Probes to Avoid or Use with Extreme Caution:

- Dichlorodihydrofluorescein diacetate (H2DCFDA / DCFH-DA): This probe is oxidized by various reactive species and can itself produce ROS, leading to artifacts. It is not recommended for measuring specific ROS like H₂O₂ [6] [7].

- Dihydrorhodamine (DHR): Similarly, it lacks specificity for peroxynitrite and can be influenced by cellular reductants [7].

Downstream Analyses:

- Western Blotting: To confirm mechanism of action, such as inhibition of NF-κB pathway components (e.g., reduced nuclear p65), downregulation of pro-inflammatory cytokines (TNF-α), or changes in mitochondrial dynamics proteins (DRP1, OPA1) [1] [4] [5].

- Mitochondrial Function Assays: Key parameters include Mitochondrial Membrane Potential (measured with JC-1 dye) and Oxygen Consumption Rate (OCR, measured with a Seahorse Analyzer) [4].

- Molecular Docking: Used to predict the binding affinity and interaction between PTL and target proteins like NLRP3, NF-κB, or DRP1 [1] [5].

Future Perspectives and Nanotechnology

A promising advancement is the development of Nano-Parthenolide (N-PTL). Using nanotechnology to formulate PTL into nanoparticles has been shown to enhance its stability, bioavailability, and therapeutic efficacy in a sepsis model compared to the native compound, offering a potential path for clinical translation [4].

References

- 1. This compound Attenuates Neuroinflammation by Targeting ... [sciencedirect.com]

- 2. , a sesquiterpene lactone, expresses multiple anti-cancer... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. Trends in this compound research over the past two decades [pmc.ncbi.nlm.nih.gov]

- 4. improves sepsis-induced coagulopathy by inhibiting... This compound [translational-medicine.biomedcentral.com]

- 5. This compound Restores Testosterone Biosynthesis After ... [mdpi.com]

- 6. Guidelines for measuring reactive oxygen species and ... [nature.com]

- 7. Methods for Detection of Mitochondrial and Cellular ... [pmc.ncbi.nlm.nih.gov]

- 8. Reactive Oxygen Species (ROS) Detection [bmglabtech.com]

Comprehensive Technical Review: Parthenolide as a Bioactive Sesquiterpene Lactone in Cancer Research

Introduction and Basic Properties

Parthenolide (PTL) is a germacranolide-type sesquiterpene lactone (SL) that serves as the principal bioactive component of feverfew (Tanacetum parthenium), a traditional medicinal plant with a history of use spanning nearly two millennia for treating fever, headaches, menstrual irregularities, stomach-ache, arthritis, and inflammation [1] [2]. This natural product belongs to a larger class of sesquiterpene lactones characterized by a 15-carbon skeleton derived from three isoprene units, with PTL specifically containing an α-methylene-γ-lactone ring and an epoxide group that confer significant electrophilic properties and biological reactivity [1] [3] [4]. These structural elements enable PTL to readily interact with biological nucleophiles, particularly thiol groups in cysteine residues of proteins, through Michael addition reactions, forming covalent bonds that modulate various signaling pathways [3] [5].

The biosynthetic pathway of this compound has been elucidated in feverfew glandular trichomes, where germacrene A synthase (GAS) catalyzes the conversion of farnesyl diphosphate to germacrene A. This intermediate undergoes successive oxidations via germacrene A oxidase (GAO) and costunolide synthase (COS) to form costunolide, with final epoxidation by this compound synthase (PTS) yielding this compound [2]. Research has successfully reconstituted this complete pathway in Nicotiana benthamiana, demonstrating the potential for heterologous production of this compound and its derivatives [2]. Despite its promising bioactivities, this compound faces significant pharmaceutical challenges, including poor water solubility, limited oral bioavailability, instability under acidic and basic conditions, and lack of selectivity between normal and cancerous cells, which have spurred extensive research into structural analogs and formulation strategies [1] [6].

Anticancer Mechanisms of Action

This compound exhibits multifaceted anticancer activity through diverse molecular mechanisms, targeting various cancer hallmarks from apoptosis induction to metastasis suppression. Its pleiotropic effects stem from its ability to covalently modify critical cysteine residues in numerous protein targets, disrupting key oncogenic signaling pathways and cellular processes.

Signaling Pathway Modulation

Table 1: Key Signaling Pathways Targeted by this compound and Its Derivatives

| Target Pathway | Molecular Mechanism | Biological Effect | Cancer Type | Reference |

|---|---|---|---|---|

| NF-κB | Inhibits IKK, reduces IκBα phosphorylation, prevents p65 nuclear translocation | Induces apoptosis, reduces inflammation | Various hematological malignancies, solid tumors | [4] [7] |

| STAT3 | Disrupts phosphorylation at Tyr705, decreases DNA binding | Promotes cell cycle arrest, apoptosis | Hematological malignancies, glioblastoma | [1] [4] |

| PI3K/Akt/FoxO3α | Suppresses IGF-1R-mediated signaling | Inhibits cancer cell growth | Lung cancer | [1] |

| USP7/Wnt | Inhibits USP7, disrupts Wnt signaling | Suppresses cancer cell growth | Colorectal cancer | [1] |

| TGF-β1/NF-κB | Modulates EMT-related pathways | Inhibits cell migration, invasion, EMT | Colorectal cancer | [1] |

| ROS Metabolism | Depletes glutathione, increases reactive oxygen species | Induces oxidative stress-mediated apoptosis | Various cancers | [4] [7] |

| Mitotic Machinery | Binds Cys54 of ZNF207/BUGZ, disrupts kinetochore-microtubule attachments | Causes mitotic arrest, chromosome mis-segregation | Various cancers | [5] |

| p53 Pathway | Promotes phosphorylation at serine-15 | Activates pro-apoptotic signaling | Acute myeloid leukemia | [4] |

| Epigenetic Regulation | Inhibits DNMT1, increases histone acetylation | Upregulates p21, modulates gene expression | Hematological malignancies | [4] |

The anti-inflammatory properties of this compound primarily involve inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This compound directly inhibits IκB kinase (IKK), preventing IκBα phosphorylation and subsequent degradation, thereby retaining NF-κB subunits in the cytoplasm and blocking their nuclear translocation [4]. This mechanism reduces the production of pro-inflammatory mediators and has shown therapeutic potential in various inflammation-related disorders, including psoriasis, rheumatoid arthritis, and colon inflammation [1]. Notably, this compound has demonstrated promise in reducing mortality in patients with severe COVID-19, likely through its ability to lower IL-6 cytokine levels [1].

In the context of cancer therapeutics, this compound has emerged as the first small molecule identified to selectively target cancer stem cells (CSCs) while sparing normal cells [1] [4]. This selective toxicity represents a significant advantage over conventional chemotherapeutic agents. This compound promotes apoptosis through multiple interconnected mechanisms: (1) inhibition of pro-survival transcription factors NF-κB and STAT3; (2) induction of oxidative stress via increased reactive oxygen species (ROS) production and glutathione depletion; (3) activation of the tumor suppressor p53; and (4) recent findings revealing its disruption of mitotic progression through binding to the kinetochore protein ZNF207/BUGZ [5] [4] [7]. This multifaceted mechanism profile enables this compound to overcome various resistance mechanisms and simultaneously target multiple oncogenic processes.

Structural Insights and Structure-Activity Relationships

The bioactivity of this compound is fundamentally governed by its molecular structure, specifically the presence of electrophilic centers that enable covalent modification of cellular targets. The α-methylene-γ-lactone moiety represents the most critical pharmacophore, serving as a Michael acceptor that forms covalent adducts with cysteine thiols in target proteins [3] [5]. Additional reactivity is conferred by the epoxide group, which can undergo ring-opening reactions with nucleophiles. Structure-activity relationship (SAR) studies indicate that modifications to these electrophilic centers typically reduce biological activity, confirming their essential role in this compound's mechanism of action [3] [6].

Recent research has elucidated that this compound's antimitotic activity stems from direct binding to Cys54 of ZNF207/BUGZ, a kinetochore protein essential for establishing proper kinetochore-microtubule attachments [5]. This interaction occurs via Michael addition to the α-methylene-γ-lactone moiety and prevents BUGZ from binding microtubules, consequently disrupting chromosome congression during mitosis and leading to mitotic arrest. Importantly, this compound does not act as a conventional microtubule-targeting agent and does not significantly disrupt microtubule dynamics in cells, distinguishing it from taxanes and vinca alkaloids [5]. This novel mechanism expands our understanding of this compound's polypharmacology and suggests potential applications in combination therapies with traditional antimitotic agents.

Chemical Modifications and Derivative Development

The pharmacological limitations of native this compound, particularly its poor aqueous solubility, limited bioavailability, and chemical instability, have prompted extensive research into structural analogs with improved pharmaceutical properties. These development efforts have yielded several promising derivatives with enhanced efficacy and drug-like characteristics.

Table 2: this compound Derivatives and Their Improved Properties

| Compound | Structural Features | Key Improvements | Therapeutic Applications | Reference |

|---|

| DMAPT (Dimethylaminothis compound) | Water-soluble amino analog | Enhanced bioavailability, oral activity | Breast cancer, bladder cancer, lung cancer, leukemia | [1] | | Micheliolide (MCL) | Guaianolide SL synthesized from PTL | Improved stability under acidic/basic conditions | Inflammatory diseases, cancer, sepsis | [1] | | DMAMCL | Prodrug of MCL | Sustained MCL release, crosses blood-brain barrier | Glioma, glioblastoma | [1] | | PTL-Chalcone Hybrids | Molecular hybrids with chalcone scaffold | 40.9-fold increased potency over PTL | Non-small cell lung cancer | [8] | | PTL-SAHA Hybrids | Hybrid with histone deacetylase inhibitor | Enhanced efficacy against drug-resistant AML | Acute myeloid leukemia | [8] [6] | | PTL-5FU Conjugates | Conjugates with 5-fluorouracil | Activity against 5-FU-resistant cell lines | Hepatocellular carcinoma | [8] | | PTL-Thiazolidinedione Hybrids | Hybrids with thiazolidinedione moiety | 8-fold activity increase compared to PTL | Under investigation | [8] | | Melampomagnolide B Derivatives | C-14 modified analogs | Enhanced antileukemic activity | Acute myeloid leukemia | [6] |

DMAPT (Dimethylaminothis compound) represents one of the most extensively studied this compound analogs, featuring improved water solubility that enables oral administration while retaining the core biological activities of the parent compound [1]. In preclinical models, DMAPT has demonstrated significant efficacy against various cancer types, including breast cancer, bladder cancer, and lung cancer [1]. The development of Micheliolide (MCL) and its prodrug DMAMCL addresses this compound's instability issues; MCL exhibits a longer half-life (2.64 hours) compared to PTL, while DMAMCL provides sustained release of MCL over an 8-hour period in plasma, improved stability, stronger activity, lower toxicity, and the valuable ability to cross the blood-brain barrier [1]. These properties make DMAMCL particularly promising for treating central nervous system malignancies such as glioma and glioblastoma.

Innovative hybridization strategies have yielded this compound derivatives with significantly enhanced potency and novel mechanisms of action. Recent research has explored conjugating this compound with other bioactive scaffolds, including chalcones, SAHA (vorinostat), 5-fluorouracil, and thiazolidinediones [8] [6]. These hybrid molecules often demonstrate synergistic effects and improved target engagement. For instance, this compound-chalcone hybrids have shown remarkable potency increases—up to 40.9-fold stronger antiproliferative activity compared to native this compound in non-small cell lung cancer models—through dual inhibition of ALOX5 and modulation of the β-catenin/STAT3 signaling axis [8]. Similarly, this compound-SAHA hybrids exhibit enhanced efficacy against drug-resistant acute myeloid leukemia by simultaneously targeting multiple oncogenic pathways [8].

Experimental Protocols and Methodologies

In Vitro Anticancer Activity Assessment

Standardized protocols for evaluating this compound's anticancer effects in lymphoid malignancies have been established, with metabolic activity assays serving as a primary screening method. The resazurin assay provides a reliable approach for determining cytotoxicity and IC₅₀ values across various cell lines [7]. In this protocol, cells are incubated with increasing concentrations of this compound (typically ranging from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Following incubation, resazurin solution is added to each well and incubated for 2-4 hours, after which fluorescence is measured (excitation 560 nm, emission 590 nm). Data analysis involves calculating percentage viability relative to vehicle-treated controls and determining IC₅₀ values using nonlinear regression analysis [7]. This approach has demonstrated that this compound reduces metabolic activity in a dose-, time-, and cell line-dependent manner, with IC₅₀ values typically ranging between 1 µM and 10 µM across various lymphoid neoplasms.

Apoptosis detection represents a critical component of this compound mechanism studies, with annexin V/propidium iodide staining followed by flow cytometry serving as the gold standard. Cells are treated with this compound at concentrations near their respective IC₅₀ values for 24-72 hours, then collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide are added sequentially, followed by incubation in the dark for 15 minutes at room temperature. Analysis by flow cytometry within 1 hour distinguishes viable cells (annexin V⁻/PI⁻), early apoptotic cells (annexin V⁺/PI⁻), late apoptotic cells (annexin V⁺/PI⁺), and necrotic cells (annexin V⁻/PI⁺) [7]. This compound consistently induces dose-dependent increases in both early and late apoptosis across multiple cancer cell lines, confirming apoptosis as a primary cell death mechanism.

Oxidative Stress and Mitochondrial Function Analysis

The induction of oxidative stress constitutes a key mechanism in this compound's anticancer activity, requiring validated methods for measuring reactive oxygen species (ROS) and antioxidant depletion. For ROS detection, cells are treated with this compound for appropriate durations (typically 4-24 hours), then incubated with fluorescent probes such as CM-H₂DCFDA (for general ROS) or MitoSOX Red (for mitochondrial superoxide) for 30 minutes at 37°C. After washing, fluorescence intensity is quantified by flow cytometry or fluorescence microscopy [7]. Concurrently, glutathione depletion can be assessed using monochlorobimane staining, where cells are incubated with 40 µM mBCL for 30 minutes at 37°C before fluorescence measurement [7]. These assays consistently show that this compound treatment significantly increases ROS production while depleting intracellular glutathione levels, creating oxidative stress that triggers apoptosis.

Mitochondrial membrane potential (ΔΨm) represents another critical parameter in this compound-induced apoptosis, measurable using JC-1 staining. Following this compound treatment, cells are incubated with 2 µM JC-1 dye for 20-30 minutes at 37°C, washed, and analyzed by flow cytometry. JC-1 exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). The ratio of red to green fluorescence provides a quantitative measure of mitochondrial health, with decreased ratios indicating mitochondrial depolarization [7]. This compound treatment consistently reduces ΔΨm across various cancer cell lines, demonstrating its ability to activate the intrinsic apoptotic pathway through mitochondrial dysfunction.

Current Research and Future Directions

The research landscape for this compound continues to evolve, with several emerging areas showing significant promise for clinical translation. Combination therapy strategies represent a particularly active research focus, leveraging this compound's ability to sensitize cancer cells to conventional chemotherapeutic agents and overcome drug resistance. Preclinical studies have demonstrated that this compound enhances the efficacy of taxanes, vinca alkaloids, and other microtubule-targeting agents in various cancer models [5] [4]. This synergistic effect appears to stem from this compound's unique antimitotic mechanism involving ZNF207/BUGZ inhibition, which complements the action of traditional antimitotics that directly target tubulin [5]. In hematological malignancies, this compound shows particular promise when combined with standard therapies, as it effectively targets leukemia stem cells that often resist conventional chemotherapy [4].

Advanced formulation approaches are addressing this compound's pharmacokinetic limitations through innovative drug delivery systems. Nanoparticle-based formulations have shown remarkable success in improving this compound's therapeutic index. For instance, PLGA-antiCD44-PTL nanoparticles demonstrate enhanced drug delivery and bioavailability by selectively targeting leukemic cells expressing CD44 receptors [1]. Similarly, liposomal formulations combining this compound with ginsenoside CK have shown improved efficacy in lung cancer treatment [1]. These targeted delivery systems not only enhance this compound accumulation in tumor tissues but also reduce off-target effects, potentially overcoming the selectivity challenges that have hampered clinical development. Additional innovative strategies include the development of photoactivatable this compound probes for targeted therapy and polymer-conjugated prodrugs with stimulus-responsive release mechanisms [6].

The following diagram illustrates this compound's multitarget anticancer mechanisms and the subsequent biological effects:

Figure 1: this compound's multitarget anticancer mechanisms. This compound (PTL) interacts with multiple molecular targets and pathways, ultimately converging on various biological effects that collectively inhibit cancer progression.

Future research directions will likely focus on personalized medicine approaches based on this compound's mechanism of action. The identification of specific biomarkers that predict sensitivity to this compound treatment—such as BUGZ expression levels, NF-κB activation status, or oxidative stress response capacity—could enable better patient stratification and improved clinical outcomes [5] [4]. Additionally, the continued development of novel derivatives with improved selectivity remains a priority, with approaches including tumor-specific enzyme-activated prodrugs and dual-targeting hybrids gaining traction [8] [6]. As our understanding of this compound's polypharmacology deepens, its transition from a promising preclinical agent to a clinically validated therapeutic appears increasingly feasible, particularly for refractory and stem cell-driven malignancies that currently lack effective treatment options.

Conclusion

References

- 1. Sesquiterpene lactones and cancer: new insight into antitumor ... [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation and in planta reconstitution of the this compound ... [sciencedirect.com]

- 3. Exploring sesquiterpene lactones: structural diversity and ... [pubs.rsc.org]

- 4. pioneering new frontiers in hematological malignancies [pmc.ncbi.nlm.nih.gov]

- 5. This compound disrupts mitosis by inhibiting ZNF207/BUGZ- ... [pmc.ncbi.nlm.nih.gov]

- 6. Review Recent advances on the structural modification of ... [sciencedirect.com]

- 7. This compound Induces ROS-Mediated Apoptosis in ... [mdpi.com]

- 8. Design, synthesis and bioactivity evaluation of ... [sciencedirect.com]

parthenolide extraction from Tanacetum parthenium

Extraction and Phytochemical Profiling

The initial steps involve obtaining the plant material, creating a crude extract, and then isolating parthenolide-enriched fractions for further analysis.

- Source Material: Recent research utilizes root cultures of Tanacetum parthenium established in vitro. This method provides a sustainable and controlled source of biomass, ensuring uniform yield and quality of secondary metabolites [1].

- Extraction and Fractionation: The process typically begins with a methanol extraction of the dried root biomass. The resulting crude methanolic extract is then fractionated using column chromatography, yielding several fractions (e.g., 4TP, 5TP, 8TP) with distinct phytochemical profiles [1].

- Quantitative Analysis: Targeted analysis of these fractions reveals the presence and concentration of key bioactive compounds. Chlorogenic acid is often the most abundant phenolic compound, but the fractions are also rich in sesquiterpene lactones like this compound [1].

The table below summarizes the phytochemical and bioactive properties of different fractions from a methanolic root extract.

| Fraction Code | Total Phenolic Content | Total Flavonoid Content | Sesquiterpene Lactone Content | Key Bioactive Compounds Identified | Notable Bioactivity |

|---|---|---|---|---|---|

| 4TP | Highest value | ... | ... | Chlorogenic acid (most abundant), other phenolic acids | Highest antibacterial activity against E. coli [1] |

| 5TP | ... | ... | ... | ... | ... |

| 8TP | ... | Highest value | Highest value | ... | Highest antioxidant potential and α-amylase inhibitory effect [1] |

Experimental Protocols for Bioactivity Assessment

To evaluate the therapeutic potential of the extracts, standard in vitro pharmacological assays are employed. The following are core experimental workflows.

Antioxidant Activity (DPPH Assay)

This protocol measures the extract's ability to scavenge free radicals, indicating its antioxidant capacity [1].

- Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

- Reaction Mixture: Mix equal volumes (e.g., 1 mL each) of the DPPH solution and the plant fraction (dissolved in methanol) at various concentrations.

- Incubation: Allow the reaction mixture to incubate in the dark at room temperature for 30 minutes.

- Measurement: Measure the absorbance of the mixture at 517 nm using a UV-Vis spectrophotometer.

- Calculation: The percentage of DPPH radical scavenging activity is calculated as:

[(Abs_control - Abs_sample) / Abs_control] × 100. The results are often expressed as an IC50 value (concentration required to scavenge 50% of DPPH radicals) [1].

Antibacterial Activity (Broth Microdilution Method)

This test determines the lowest concentration of an extract that inhibits bacterial growth (Minimum Inhibitory Concentration, MIC) [1].

- Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli or S. aureus) equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth.

- Dilution Series: Perform a two-fold serial dilution of the plant fraction in a 96-well microtiter plate containing the broth.

- Inoculation: Add the standardized bacterial inoculum to each well.

- Incubation: Incubate the plate at 37°C for 18-24 hours.

- Result Interpretation: The MIC is identified as the lowest concentration of the extract that prevents visible bacterial growth. Fraction 4TP showed the greatest activity against E. coli [1].

α-Amylase Inhibitory Assay

This protocol assesses the antidiabetic potential of the extract by measuring its ability to inhibit the α-amylase enzyme [1].

- Reaction Setup: Mix the plant fraction with a buffered solution of α-amylase enzyme and incubate for a set period.

- Substrate Addition: Add a starch solution to the mixture and incubate further to allow the enzymatic reaction.

- Reaction Stop & Measurement: Stop the reaction using an acidic agent (e.g., DNSA reagent) and measure the resulting reducing sugars (maltose) spectrophotometrically.

- Calculation: The percentage inhibition is calculated as above, and Fraction 8TP demonstrated a significant inhibitory effect (10.15% at 10 µg/mL) [1].

Pharmacological Mechanisms of this compound

This compound is a sesquiterpene lactone whose bioactivity is largely attributed to its α-methylene-γ-lactone ring and an epoxide group. These functional groups are highly electrophilic, allowing this compound to form covalent bonds with nucleophilic thiol groups in cysteine residues of various target proteins, a process known as Michael addition [2] [3] [4].

The diagram below illustrates the multi-targeted molecular mechanisms through which this compound exerts its pharmacological effects, particularly in cancer and inflammatory diseases.

Multi-targeted mechanisms of this compound underlying its therapeutic potential.

The primary mechanisms include:

- Inhibition of Key Signaling Pathways: this compound directly inhibits the NF-κB pathway (a major regulator of inflammation and cell survival) and the STAT3 pathway (involved in tumor growth) [2].

- Induction of Oxidative Stress: It promotes the accumulation of Reactive Oxygen Species (ROS) in cancer cells, leading to oxidative damage and apoptosis [2].

- Activation of Tumor Suppressors: this compound activates p53, a critical tumor suppressor protein, which in turn stimulates pro-apoptotic pathways [2].

- Epigenetic Modulation: It acts as an epigenetic modulator by inhibiting DNA methyltransferase 1 (DNMT1), leading to changes in gene expression that can sensitize cancer cells to treatment [2].

- Targeting Specific Resistance Mechanisms: Recent studies show this compound can overcome acquired resistance to BRAF inhibitors in melanoma by directly inhibiting Hsp90α ATPase activity, which disrupts the stability of multiple client oncoproteins [5].

- Anti-neuroinflammatory Effects: this compound attenuates neuroinflammation in conditions like diabetic neuropathy by targeting the NLRP3 inflammasome and improving mitochondrial function [6].

References

- 1. Metabolomic and Pharmacological Approaches for ... [mdpi.com]

- 2. This compound: pioneering new frontiers in hematological ... [frontiersin.org]

- 3. Advances in Naturally and Synthetically Derived Bioactive ... [pmc.ncbi.nlm.nih.gov]

- 4. Exploring sesquiterpene lactones: structural diversity and ... [pubs.rsc.org]

- 5. This compound inhibits Hsp90α ATPase activity and ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Attenuates Neuroinflammation by Targeting ... [sciencedirect.com]

parthenolide historical use in traditional medicine

Major Signaling Pathways and Mechanisms of Action

The table below summarizes key molecular targets and mechanisms through which parthenolide and its derivatives exert their effects.

| Compound | Target/Signaling Pathway | Biological Effect | Context/Disease Model | Citations |

|---|---|---|---|---|

| This compound (PTL) | IKK/NF-κB inhibition; p53 activation; ROS induction | Blocks pro-inflammatory signaling; induces apoptosis; targets cancer stem cells | Inflammation, Leukemia, Solid Tumors | [1] [2] |

| PTL | TGF-β1 and NF-κB pathways | Inhibits cell migration, invasion, and epithelial-mesenchymal transition (EMT) | Colorectal Cancer | [3] [4] |

| PTL | IGF-1R-mediated PI3K/Akt/FoxO3α signaling | Suppresses cancer cell growth | Lung Cancer | [3] [4] |

| PTL | Microtubule dynamics / Tubulin carboxypeptidase | Modulates cytoskeleton; affects cell division and nerve regeneration | Cancer, Neurobiology | [5] |

| Micheliolide (MCL) | p65/NF-κB (alkylates Cys-38) | Inhibits DNA binding of NF-κB; anti-inflammatory and anticancer effects | Inflammatory Diseases, Cancer | [3] [4] |

| MCL | PI3K/Akt pathway | Reduces inflammation and protects against tissue injury | Alzheimer's Disease, Cardiotoxicity | [3] [4] |

| Dimethylaminomicheliolide (DMAMCL) | STAT3 phosphorylation | Downregulates PD-L1 expression; potential for immunotherapy | Glioblastoma | [4] |

| DMAMCL | Bcl-2 signaling pathway | Induces apoptotic cell death | Glioma | [4] |

The following diagram illustrates the core anti-cancer mechanism of this compound, integrating its key actions on signaling pathways and cellular processes:

Experimental Protocols for Key Assays

For researchers aiming to validate this compound's activity, here are standard methodologies for core assays.

Assessing Anti-inflammatory Activity via NF-κB Inhibition

- Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced NF-κB activation in immune cells.

- Cell Line: Human or murine macrophages (e.g., RAW 264.7 cell line).

- Protocol:

- Cell Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 5-20 µM) for 2 hours, followed by stimulation with LPS (e.g., 100 ng/mL) for 30 minutes to 24 hours.

- Protein Extraction: Harvest cells and extract nuclear and cytoplasmic proteins using commercial kits.

- Western Blot Analysis:

- Separate proteins via SDS-PAGE.

- Transfer to a PVDF membrane.

- Probe with primary antibodies against p65, phospho-IκBα, and IκBα.

- Use appropriate HRP-conjugated secondary antibodies.

- Detect signals using an ECL system. A decrease in phospho-IκBα and nuclear p65 levels indicates NF-κB pathway inhibition [1] [2].

- ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant after LPS stimulation [3].

Evaluating Anticancer Activity via Apoptosis Assay

- Objective: To quantify this compound-induced apoptosis in cancer cell lines.

- Cell Lines: Acute Myeloid Leukemia (AML) cells (e.g., MV4-11) or other relevant cancer lines.

- Protocol:

- Cell Treatment: Treat cells with this compound at their respective IC50 concentrations (e.g., 5-10 µM) for 24-48 hours.

- Staining: Use an Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.

- Harvest and wash cells.

- Resuspend cells in binding buffer.

- Add Annexin V-FITC and PI, then incubate in the dark for 15 minutes.

- Flow Cytometry:

- Analyze stained cells using a flow cytometer within 1 hour.

- Quantify the percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2].

Measuring Intracellular Reactive Oxygen Species (ROS)

- Objective: To detect this compound-induced ROS generation.

- Protocol:

- Cell Treatment: Seed cancer cells in a multi-well plate and treat with this compound.

- Staining: Load cells with a cell-permeable fluorescent dye, H2DCFDA (10 µM), for 30 minutes at 37°C.

- Detection:

- For qualitative analysis: Observe fluorescence using a fluorescence microscope.

- For quantitative analysis: Measure fluorescence intensity using a flow cytometer or a fluorescence plate reader [2].

Chemical Composition and Analysis of Feverfew

This compound's bioactivity is influenced by its concentration in the plant, which varies across different parts.

| Plant Part | Dominant Bioactive Compounds | Key Characteristics & Notes | Citations |

|---|---|---|---|

| Leaves | This compound (primary component, up to 85% of total sesquiterpene lactones), Tanetin (flavonoid) | Highest concentration of this compound; considered the most therapeutically valuable part. Essential oil is rich in camphor and trans-chrysanthenyl acetate. | [6] [7] |

| Flower Heads | Chrysanthenone, α-Thujone (in essential oil); 3,5-dicaffeoylquinic acid, chlorogenic acid (polyphenols) | Hydroethanolic extract shows the highest antioxidant capacity due to high polyphenol and flavonoid content. | [7] |

| Herb (aerial parts) | Camphor, trans-chrysanthenyl acetate (in essential oil); Condensed tannins, terpenoids | The whole aerial part extract exhibits the most potent antimicrobial properties. | [7] |

| Stems & Roots | Lower concentration of this compound; roots contain coumarins (e.g., isofraxidin) | Considered "waste" with low medicinal value in traditional processing. This compound is not found in the stems [6]. | [6] |

Derivatives and Formulations to Overcome Clinical Limitations

Despite its promise, this compound faces challenges that are being addressed through chemical engineering.

| Derivative/Formulation | Strategy | Key Improvements | Citations |

|---|---|---|---|

| DMAPT (Dimethylaminothis compound) | Water-soluble prodrug | Enhanced oral bioavailability and efficacy in vivo; active against breast, bladder, and lung cancer models. | [3] [4] |

| DMAMCL (Dimethylaminomicheliolide) | Prodrug of the more stable derivative Micheliolide (MCL) | Improved stability in plasma; sustained release of MCL; ability to cross the blood-brain barrier; lower toxicity. | [3] [4] |

| PTL-Chalcone Hybrids | Hybridization with another natural product (chalcone) | Significantly increased anti-proliferative potency (e.g., >40x more potent than PTL in lung cancer); new mechanisms like ALOX5 inhibition. | [8] |

| Nanoparticles (e.g., PLGA-antiCD44-PTL) | Targeted nano-delivery systems | Selective targeting of cancer stem cells (e.g., leukemic cells); improved drug delivery and bioavailability. | [3] [4] |

Current Research Frontiers and Future Directions

Research is expanding into new therapeutic areas and sophisticated combination strategies:

- Hematological Malignancies: this compound is a pioneer in selectively targeting leukemia stem cells (LSCs) while sparing normal cells, and is being investigated to overcome drug resistance in Acute Myeloid Leukemia (AML) and other blood cancers [2].

- Neurological Disorders: The derivative DMAMCL is being explored for glioblastoma and other brain cancers due to its ability to cross the blood-brain barrier [4]. Micheliolide is also being studied for neuroinflammatory conditions like Alzheimer's disease [3].

- Combination Therapies: Research focuses on synergizing this compound with standard chemotherapeutics or other targeted agents to enhance efficacy, reverse resistance, and allow for dose reduction of toxic drugs [2].

- Novel Hybrid Molecules: Efforts to create hybrid molecules, such as this compound-chalcone conjugates, represent a cutting-edge approach to develop more potent and targeted anti-cancer agents with novel mechanisms [8].

This compound exemplifies the successful translation of a traditional remedy into a modern pharmacological agent with a well-defined multi-target mechanism. While challenges regarding its drug-like properties persist, the development of novel derivatives, targeted formulations, and strategic combination therapies continues to advance its potential for clinical application, particularly in oncology.

References

- 1. Trends in this compound research over the past two decades [pmc.ncbi.nlm.nih.gov]

- 2. This compound: pioneering new frontiers in hematological ... [frontiersin.org]

- 3. Sesquiterpene lactones and cancer: new insight into ... [frontiersin.org]

- 4. Sesquiterpene lactones and cancer: new insight into antitumor ... [pmc.ncbi.nlm.nih.gov]

- 5. Advances in chemistry and bioactivity of this compound [pubmed.ncbi.nlm.nih.gov]

- 6. Feverfew (Tanacetum parthenium L.): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Composition of Extracts from Various Parts ... [mdpi.com]

- 8. Design, synthesis and bioactivity evaluation of ... [sciencedirect.com]

Comprehensive Technical Guide: Parthenolide's Molecular Targets and Mechanisms in IKKβ and p65 Inhibition

Introduction to Parthenolide and Its Relevance as a Molecular Tool

This compound is a sesquiterpene lactone natural product primarily isolated from the medicinal herb Feverfew (Tanacetum parthenium) that has gained significant attention in biomedical research due to its potent anti-inflammatory and anti-cancer properties. This compound represents a valuable molecular tool for investigating cellular signaling pathways, particularly the NF-κB pathway, and has emerged as a promising therapeutic candidate against various malignancies. This compound's mechanism of action is characterized by its ability to covalently modify specific cysteine residues in target proteins through its reactive α-methylene-γ-lactone moiety and epoxide group, enabling it to engage with nucleophilic sites of various biological molecules [1] [2]. This covalent binding property underlies this compound's polypharmacological nature, allowing it to simultaneously modulate multiple signaling pathways involved in inflammation, cell survival, and cancer progression.

The significance of this compound in current biomedical research extends beyond its historical use in traditional medicine for treating fever, migraine, and arthritis [1]. Research over the past two decades has revealed that this compound possesses unique capabilities to selectively target cancer stem cells (CSCs) while sparing normal cells, making it particularly valuable for addressing therapeutic resistance in oncology [3] [1]. Its ability to inhibit the nuclear factor kappa B (NF-κB) pathway through direct interaction with IκB kinase beta (IKKβ) has established it as a prototype for developing novel anti-inflammatory and anti-cancer agents [4] [5]. This guide provides a comprehensive technical resource for researchers investigating this compound's molecular mechanisms, with emphasis on its targets within the IKK-NF-κB signaling axis.

Molecular Structure and Reactive Pharmacophores

This compound's molecular structure contains two critical reactive features that enable its biological activity: an α-methylene-γ-butyrolactone moiety and an epoxide group [1] [2]. The α-methylene-γ-lactone ring represents the primary electrophilic center that undergoes Michael addition reactions with nucleophilic cysteine thiol groups in target proteins, forming stable covalent adducts [4] [2]. This covalent modification mechanism underlies this compound's ability to permanently engage with its molecular targets and alter their function. Structure-activity relationship studies have confirmed that the exocyclic methylene group adjacent to the carbonyl function is essential for this compound's anti-inflammatory and anti-cancer properties, as saturation of this moiety significantly reduces its bioactivity [4] [5].

The spatial arrangement of this compound's reactive pharmacophores allows for efficient targeting of specific cysteine residues within the binding pockets of proteins, particularly those involved in critical signaling pathways. The sesquiterpene backbone provides appropriate stereochemical orientation that influences target selectivity, while the epoxide group may participate in additional covalent interactions or influence the compound's reactivity profile [2]. This structural configuration is shared among many bioactive sesquiterpene lactones (estimated at >5,000 members), though this compound exhibits a particularly favorable balance of reactivity and specificity that has made it a valuable prototype for drug development [2]. Understanding these structure-function relationships is crucial for researchers aiming to design this compound derivatives with improved pharmacological properties or altered target specificity.

Direct Molecular Targets of this compound

This compound exhibits a polypharmacological profile, engaging with multiple protein targets through covalent modification of reactive cysteine residues. The table below summarizes this compound's primary molecular targets, the specific cysteine residues modified, and the functional consequences of these interactions:

| Molecular Target | Cysteine Residue Modified | Functional Consequences | Experimental Evidence |

|---|---|---|---|

| IKKβ (IκB kinase beta) | Cysteine 179 (C179) [4] [5] | Inhibits IKK kinase activity, prevents IκBα phosphorylation and degradation, blocks NF-κB nuclear translocation [4] [2] | Affinity reagent binding [4]; Mutagenesis (C179A abolishes sensitivity) [4] |

| FAK1 (Focal adhesion kinase 1) | Cysteine 427 (C427) [2] | Impairs FAK1-dependent signaling, reduces cancer cell proliferation, survival, and motility [2] | isoTOP-ABPP chemoproteomics [2]; Validation via mutagenesis |

| STAT3 (Signal transducer and activator of transcription 3) | Not fully mapped (targets JAK2/STAT3 pathway) [1] | Disrupts STAT3 phosphorylation at Tyr705, inhibits STAT3 transcriptional activity [1] | Phosphorylation analysis [1]; Reporter assays |

| Hsp72 (Heat shock protein 72) | Specific cysteine not identified [2] | Potential disruption of chaperone function; mechanism under investigation | This compound-alkyne probe binding [2] |

| DNA-PK (DNA-dependent protein kinase) | Cysteine 729 (C729) [2] | Possible impairment of DNA repair mechanisms; functional significance being elucidated | isoTOP-ABPP chemoproteomics [2] |

| HDAC1 (Histone deacetylase 1) | Not specified (induces degradation) [6] | Promotes proteasomal degradation of HDAC1, increases histone acetylation [6] | Immunoblotting showing decreased HDAC1 [6] |

| DNMT1 (DNA methyltransferase 1) | Not specified (inhibits activity) [1] | Inhibits DNMT1 activity, induces DNA hypomethylation, upregulates p21 [1] | Methylation assays [1]; Gene expression analysis |

This compound's target engagement profile demonstrates a remarkable convergence on proteins involved in stress response, inflammation, and epigenetic regulation. The compound exhibits significant selectivity despite its covalent mechanism, preferentially modifying cysteine residues situated in functionally important regions of target proteins [2]. This selectivity is influenced by several factors, including the local chemical environment and accessibility of cysteine residues, the redox state of the cellular milieu, and the concentration-dependent nature of this compound's actions. Competitive activity-based protein profiling (ABPP) studies have confirmed that this compound does not broadly inhibit global proteome-wide cysteine reactivity but instead targets a specific subset of functionally important residues [2].

This compound-Mediated Inhibition of IKKβ

The inhibition of IKKβ represents one of the most thoroughly characterized mechanisms of this compound action. IKKβ serves as the catalytic subunit of the IκB kinase complex responsible for phosphorylating IκBα, an inhibitor of NF-κB, targeting it for proteasomal degradation [4] [7]. This compound directly binds to cysteine 179 within the activation loop of IKKβ, a critical residue for kinase activity [4] [5]. This covalent modification stabilizes IKKβ in an inactive conformation, preventing phosphorylation of IκBα and subsequent NF-κB activation [4]. Mutation of cysteine 179 to alanine completely abolishes this compound sensitivity, confirming the essential nature of this residue for this compound's inhibitory effect [4].

The functional consequences of IKKβ inhibition by this compound are extensive and contribute significantly to its anti-inflammatory and anti-cancer properties. By preventing IKKβ-mediated IκBα phosphorylation, this compound maintains NF-κB in an inactive state sequestered in the cytoplasm, thereby blocking its transcriptional activity [4] [7]. This inhibition results in downregulation of numerous NF-κB target genes encoding pro-survival proteins (Bcl-2, Bcl-xL, survivin), inflammatory mediators (IL-6, IL-8, TNFα), and proteins involved in angiogenesis, metastasis, and chemoresistance [8] [9] [7]. In cancer models, this mechanism sensitizes tumor cells to conventional therapies and reduces their metastatic potential [9] [7]. The critical role of the α-methylene γ-lactone moiety in this activity has been confirmed through structural analogs, where modification of this pharmacophore ablates this compound's ability to inhibit IKKβ and downstream NF-κB signaling [4] [5].

Modulation of NF-κB p65 Signaling and Function

This compound employs multiple complementary strategies to inhibit NF-κB p65 (RelA) signaling, extending beyond its primary mechanism of IKKβ inhibition. In addition to preventing NF-κB nuclear translocation through IκBα stabilization, this compound directly interferes with the DNA-binding capacity of the p65 subunit [9]. Research has demonstrated that this compound can covalently modify p65, potentially at cysteine residues within the Rel homology domain, though the specific residues involved require further characterization [9]. This direct modification impairs p65 binding to κB consensus sequences in target gene promoters, adding an additional layer of NF-κB pathway inhibition beyond the upstream blockade of IKKβ activity.

The functional impact of p65 inhibition by this compound manifests in diverse experimental models. In nasopharyngeal carcinoma, this compound treatment suppresses constitutive and cytokine-induced NF-κB activity, leading to downregulation of anti-apoptotic genes and sensitization to chemotherapy [3]. Similarly, in melanoma cells, this compound inhibits both constitutive and therapeutically induced NF-κB pathway activation, resulting in reduced expression of Bcl-XL, survivin, cyclin D1, interleukin-8, and matrix metalloproteinase-9 [9]. These molecular changes translate to functionally relevant phenotypes including enhanced apoptosis, cell cycle arrest, and reduced metastatic potential [9]. The convergence of this compound's actions on both IKKβ and p65 creates a potent suppression of NF-κB signaling that underlies its therapeutic effects across multiple pathological conditions.

Figure 1: this compound Inhibition of the NF-κB Signaling Pathway. This compound suppresses NF-κB signaling through multiple mechanisms: (1) direct covalent modification of IKKβ at Cysteine 179, inhibiting kinase activity; and (2) potential direct interference with p65 DNA-binding capacity. This prevents IκBα phosphorylation/degradation and subsequent NF-κB nuclear translocation/transactivation.

Experimental Approaches for Studying this compound Mechanisms

Target Identification Methods

Activity-Based Protein Profiling (ABPP): Competitive ABPP using cysteine-reactive iodoacetamide-alkyne (IA-alkyne) probes enables proteome-wide mapping of this compound targets by comparing vehicle and this compound-treated samples [2]. The isotopic tandem orthogonal proteolysis-enabled ABPP (isoTOP-ABPP) platform provides quantitative identification of specific cysteine residues engaged by this compound, as demonstrated in the discovery of FAK1 C427 as a high-affinity target [2].

Affinity Reagent Methodology: Synthesis of biotinylated this compound analogs allows for pull-down assays to identify direct binding targets [4] [2]. This approach confirmed IKKβ as a primary target when the affinity reagent selectively bound to IKKβ in proteomic analyses, with binding abolished by C179A mutation [4].

Electrophoretic Mobility Shift Assay (EMSA): EMSA techniques evaluate this compound's effects on NF-κB DNA-binding activity in nuclear extracts [9]. Studies demonstrate that this compound suppresses both constitutive and induced NF-κB binding to consensus sequences, with supershift assays confirming p65 involvement [9].

Functional Validation Techniques

Kinase Activity Assays: In vitro kinase assays measure IKKβ activity following this compound treatment, typically using IκBα as substrate [4]. These assays confirmed dose-dependent inhibition of IKKβ enzymatic activity by this compound through covalent mechanism.

Gene Expression Analysis: Real-time PCR and reporter gene assays quantify this compound's effects on NF-κB target genes including Bcl-XL, survivin, cyclin D1, IL-8, and MMP-9 [3] [9]. These analyses demonstrate consistent downregulation of pro-survival and inflammatory mediators across multiple cancer models.

Cell Death and Viability Assays: Flow cytometry with annexin V/propidium iodide staining, caspase activation assays (caspase-3/7), and mitochondrial membrane potential measurements (JC-1, TMRM) evaluate this compound-induced apoptosis [3] [2]. MTT and colony formation assays assess cytotoxic and long-term anti-proliferative effects [3] [8].

Figure 2: Experimental Workflow for Investigating this compound Mechanisms. A systematic approach to characterize this compound's molecular targets and functional impacts, integrating chemoproteomic target identification with rigorous validation and phenotypic analysis.

Therapeutic Applications and Research Implications

Cancer Stem Cell Targeting

This compound demonstrates remarkable efficacy against cancer stem cells (CSCs), a subpopulation implicated in therapeutic resistance and tumor recurrence. In nasopharyngeal carcinoma, this compound preferentially targets side population (SP) cells exhibiting cancer stem-like properties, in contrast to conventional chemotherapeutic agents like 5-fluorouracil that paradoxically enrich these populations [3]. This selective cytotoxicity against CSCs occurs through simultaneous inhibition of NF-κB signaling and downregulation of cyclooxygenase-2 (COX-2), disrupting critical maintenance pathways for stemness [3]. Similarly, in hematological malignancies, this compound effectively eliminates leukemic stem cells (LSCs) while sparing normal hematopoietic cells, addressing a significant challenge in leukemia therapy [1]. The ability to target these resistant cell populations positions this compound as a promising candidate for combination regimens aimed at preventing disease recurrence.

Anti-inflammatory and Neuroprotective Applications

Beyond oncology, this compound's modulation of IKKβ and p65 signaling has therapeutic implications for inflammatory and neurological conditions. In spinal cord injury models, this compound promotes functional recovery by shifting microglia/macrophages from pro-inflammatory M1 to anti-inflammatory M2 polarization through inhibition of NF-κB and STAT1/3 signaling [6]. This neuroprotective effect includes enhanced axonal regeneration, reduced glial scar formation, and diminished chondroitin sulfate proteoglycan production [6]. The anti-inflammatory properties extend to other conditions driven by dysregulated NF-κB activation, with this compound effectively suppressing production of key inflammatory mediators including TNF-α, IL-1β, IL-6, and IL-8 across various disease models [4] [6] [9]. These pleiotropic effects on inflammatory pathways underscore this compound's potential as a therapeutic agent for diverse inflammation-associated pathologies.

Conclusion and Future Research Directions

This compound represents a structurally unique natural product with a polypharmacological mechanism centered on covalent modification of cysteine residues in key signaling proteins, particularly IKKβ and components of the NF-κB pathway. Its well-characterized inhibition of IKKβ through C179 modification, combined with emerging evidence for additional targets including FAK1, STAT3, and HDAC1, provides a mechanistic basis for its anti-inflammatory and anti-cancer properties. The experimental methodologies outlined in this guide—particularly competitive ABPP platforms—offer powerful approaches for comprehensively characterizing this compound's target landscape and functional consequences.

References

- 1. pioneering new frontiers in hematological malignancies [pmc.ncbi.nlm.nih.gov]

- 2. This compound Covalently Targets and Inhibits Focal ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Cancer Stem-Like Side Population of ... [pmc.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory natural product this compound from the medicinal... [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory natural product this compound from ... [sciencedirect.com]

- 6. This compound promotes the repair of spinal cord injury by ... [nature.com]

- 7. Sensitization of tumor cells to cancer therapy by molecularly targeted ... [tcr.amegroups.org]

- 8. The anti-tumor function of the IKK inhibitor PS1145 and high levels of... [nature.com]

- 9. Cell context-dependent activities of this compound in primary ... [pmc.ncbi.nlm.nih.gov]

The Revised Mechanism: Direct Tubulin Modification

The table below summarizes the key mechanistic insights into parthenolide's action.

| Mechanistic Aspect | Previous Understanding | Current Evidence |

|---|---|---|

| Primary Target | VASH1/2-SVBP carboxypeptidase (the detyrosination enzyme) [1] | Tubulin dimers themselves [1] |

| Molecular Action | Inhibition of enzyme activity [1] | Covalent binding to cysteine and histidine residues on α- and β-tubulin, forming adducts [1] |

| Effect on Detyrosination | Direct blockade of the detyrosination process [1] | Indirect reduction due to loss of polymerization-competent tubulin and modified substrate [1] |

| Effect on Microtubules | Believed to be specific to detyrosination status | Causes tubulin aggregation, prevents microtubule assembly, and destabilizes existing microtubules [1] |

| In Vitro Enzyme Inhibition | Presumed effective inhibitor | Shows no significant inhibition of purified VASH1-SVBP activity [1] |

This revised mechanism is illustrated in the following pathway diagram, which contrasts the old and new models of this compound's action:

Revised model of this compound's effect on microtubules.

Key Experimental Evidence and Protocols

The paradigm shift in understanding this compound's mechanism is supported by several critical experiments.

In Vitro Detyrosination Assay

This protocol tests whether a compound directly inhibits the VASH1-SVBP enzyme.

- Purpose: To assess the direct inhibitory effect of a compound on the tubulin detyrosination activity of the VASH1-SVBP complex [1].

- Key Steps:

- Enzyme Purification: Immunopurify a tagged VASH1-SVBP complex from engineered HeLa cells [1].

- Reaction Setup: Incubate the purified enzyme with a substrate (purified HeLa tubulin or bovine brain tubulin) in the presence or absence of the candidate inhibitor (e.g., this compound) and a control (DMSO) [1].

- Time Course: Samples are taken at various time points (e.g., 0, 45, 90 min) [1].

- Analysis: Samples are analyzed by immunoblotting using antibodies specific for tyrosinated (Tyr-tubulin) and detyrosinated (Glu-tubulin) α-tubulin [1].

- Outcome for this compound: Incubation with this compound did not block the conversion of Tyr-tubulin to Glu-tubulin. Instead, it caused a characteristic mobility shift of α-tubulin on the immunoblot, suggesting a direct chemical modification of tubulin rather than enzyme inhibition [1].

Detecting Tubulin-Parthenolide Adducts

This method provides direct evidence of this compound binding to tubulin.

- Purpose: To identify and characterize the covalent adducts formed between this compound and tubulin [1].

- Key Steps:

- Treatment: Incubate purified tubulin (from HeLa cells or commercial sources) with this compound. A control incubation with DMSO is essential [1].

- Temperature Dependency: The reaction is temperature-dependent and typically occurs at 37°C, not on ice [1].

- Analysis:

- Immunoblotting: Analyze samples by SDS-PAGE. Covalent modification by this compound causes a visible upward mobility shift of both α- and β-tubulin bands [1].

- Mass Spectrometry (LC-MS/MS): Digest the tubulin and perform a database search for mass increases of 248.14 Da on tubulin peptides. This allows for the precise localization of the adducts to specific cysteine and histidine residues on various α- and β-tubulin isotypes [1].

Cellular Microtubule Destabilization Assay

This protocol evaluates the cellular consequences of this compound treatment.

- Purpose: To observe the effects of this compound on the microtubule cytoskeleton and cell morphology in living cells [1].

- Key Steps:

- Cell Lines: Use HeLa or U2OS cells, which can be engineered to stably express fluorescent markers like GFP-α-tubulin and H2B-mCherry for live imaging [1].

- Treatment and Imaging: Treat cells with this compound (e.g., 25-100 μM) and use time-lapse microscopy or immunofluorescence to monitor changes [1].

- Phenotypes Observed:

- Mitotic Defects: Decreased spindle microtubule density, chromosome misalignment, and spindle pole splitting [1].

- Interphase Defects: Cell rounding and disorganization of the microtubule network [1].

- Reduced Glu-tubulin: Immunoblotting or immunofluorescence shows a decrease in detyrosinated microtubules, consistent with the loss of polymerized microtubules [1].

Experimental Data Summary

The following table consolidates key quantitative findings from the research.

| Experimental Observation | System | Key Quantitative/Qualitative Result | Source |

|---|---|---|---|

| Tubulin Mobility Shift | In vitro (Purified Tubulin) | Appearance of faster-/slower-migrating α-tubulin bands on immunoblots [1] | [1] |

| Residue Modification | Mass Spectrometry | 248.14 Da mass increase localized to specific Cys and His residues on α/β-tubulin [1] | [1] |

| Enzyme Inhibition | In vitro (VASH1-SVBP) | No significant blockade of Tyr-to-Glu conversion [1] | [1] |

| Microtubule Polymerization | In vitro (Turbidity Assay) | Stimulated tubulin assembly but with a different kinetics profile (initial lag) than paclitaxel [2] | [2] |

| Mitotic Spindle Defects | Cellular (HeLa) | Reduced microtubule density and spindle pole splitting upon 25 μM PTL treatment [1] | [1] |

| Synergy with Paclitaxel | Cellular (MCF-7) | Enhanced paclitaxel effectiveness in inhibiting cell growth [2] | [2] |

Implications for Research and Drug Development

The corrected mechanism has critical implications:

- Interpreting Past Studies: Numerous earlier studies that used this compound to probe the biological functions of detyrosinated microtubules may need re-evaluation, as the observed phenotypes were likely due to general microtubule destabilization and other indirect effects [1].

- Tool Compound: The study highlighted epoY, an epoxide inhibitor, as a more efficacious and specific inhibitor of VASH-SVBP for use in cellular studies aiming to directly block detyrosination [1].

- Therapeutic Potential: While not a specific detyrosinase inhibitor, this compound's ability to disrupt microtubule dynamics and covalently target multiple proteins (like NF-κB) still holds promise in cancer therapy, particularly in combination with other agents like paclitaxel to overcome drug resistance [3] [2].

References

parthenolide intrinsic apoptotic pathway activation

Molecular Mechanisms of Apoptosis Activation

The following diagram synthesizes the core apoptotic signaling pathways activated by parthenolide, integrating the key mechanisms identified across multiple studies.

This compound-induced apoptotic signaling pathways.

Key Apoptotic Proteins Regulated by this compound

This table summarizes the core apoptotic proteins that this compound modulates across different cancer types.

| Protein | Regulation by PTL | Function in Apoptosis | Cancer Models Evidenced |

|---|---|---|---|

| PMAIP1 (NOXA) | Upregulated [1] | Pro-apoptotic BH3-only protein; binds/inactivates MCL1, activating BAX/BAK [1] | Non-small cell lung cancer (NSCLC) [1] |

| MCL1 | Downregulated [1] | Anti-apoptotic protein; inhibited by PMAIP1, leading to apoptosis initiation [1] | Non-small cell lung cancer (NSCLC) [1] |

| Bcl-2 / Bcl-xL | Downregulated [2] | Anti-apoptotic proteins; inhibition promotes mitochondrial pathway [2] | Colorectal cancer [2] |

| TNFRSF10B (DR5) | Upregulated [1] [3] | Death receptor; activates caspase-8 via the extrinsic pathway [1] [3] | NSCLC [1], Oral cancer [3] |

| CFLAR (c-FLIP) | Downregulated [1] | Inhibits caspase-8 activation; its downregulation promotes extrinsic pathway [1] | NSCLC [1] |

| ROS | Upregulated [4] [5] | Reactive oxygen species; induces oxidative stress, damaging mitochondria and DNA [4] [5] | Lymphoid malignancies [4], Ovarian cancer [5] |

| GSH | Downregulated [4] [5] | Glutathione; key antioxidant. Depletion exacerbates ROS-induced damage [4] [5] | Lymphoid malignancies [4], Ovarian cancer [5] |

Experimental Data & Cytotoxicity

This compound exhibits potent anti-cancer effects across diverse cell lines, as shown by key metrics like IC₅₀ values and induction of cell death markers.

| Cancer Type | Cell Line | Key Assays | Key Findings |

|---|---|---|---|

| Lymphoid Malignancies | NCI-H929 (MM), Raji (BL), CEM (T-ALL) [4] | Resazurin (Metabolic Activity), AV/7-AAD FCM (Apoptosis), ROS/GSH FCM [4] | IC₅₀ range: 1-10 µM; Dose-dependent apoptosis; ↑ ROS, ↓ GSH [4] |

| Colorectal Cancer | SW620 [2] | MTT (Viability), AV/PI FCM (Apoptosis), Western Blot [2] | Dose-dependent ↓ viability; ↑ sub-G1 fraction; ↓ Bcl-2, ↑ caspase-3 [2] |

| Oral Cancer | MC-3, HN22 [3] | MTS, Trypan Blue (Viability), DAPI, Western Blot [3] | Dose- and time-dependent ↑ cleaved PARP, caspase-3, -8, -9 [3] |

| Non-Small Cell Lung Cancer | A549, H157 [1] | SRB/MTT (Viability), AV/PI FCM, Western Blot [1] | ↑ TNFRSF10B, PMAIP1, ATF4, DDIT3; ↓ CFLAR, MCL1 [1] |

| Ovarian Cancer | OVCAR-3, SK-OV-3 [5] | MTT, AV/PI FCM, Western Blot [5] | Activation of caspase-8, -9, and -3; ↑ ROS, ↓ GSH [5] |

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are detailed methodologies for key assays from the cited literature.

Cell Viability and Cytotoxicity Assays

- SRB Assay: After this compound treatment, discard medium, fix cells with cold 10% trichloroacetic acid (4°C, ≥1 hour). Wash plates, stain with 0.4% SRB solution, then solubilize with Tris base. Measure absorbance at 495nm [1].

- MTT/Resazurin Assays: Incubate cells with MTT or resazurin for several hours. Metabolically active cells reduce MTT to purple formazan or resazurin to resorufin. Dissolve formazan in DMSO and measure at 570nm; measure resorufin fluorescence directly [2] [4].

Apoptosis Analysis by Flow Cytometry

- Annexin V/Propidium Iodide (PI) Staining: Harvest this compound-treated cells, wash with PBS, and resuspend in binding buffer. Incubate with Annexin V-FITC and PI in the dark. Analyze by flow cytometry to distinguish live (Annexin-V⁻/PI⁻), early apoptotic (Annexin-V⁺/PI⁻), and late apoptotic/necrotic (Annexin-V⁺/PI⁺) cells [1] [3] [4].

- Sub-G1 DNA Content Analysis: Fix cells in 70% ethanol, then treat with RNase and stain with PI. The sub-G1 peak, representing apoptotic cells with fragmented DNA, is quantified by flow cytometry [2].

Western Blot Analysis

- Harvest treated cells and lyse to extract protein. Separate proteins (e.g., 40-50 μg per lane) by SDS-PAGE and transfer to a membrane. Block membrane, then incubate with primary antibodies (e.g., against cleaved PARP, caspases, PMAIP1, TNFRSF10B). Detect bound antibody using an enhanced chemiluminescence (ECL) system [1] [2] [3].

Reactive Oxygen Species (ROS) and Glutathione (GSH) Measurement

- Use cell-permeable fluorescent dyes (e.g., H₂DCFDA for peroxides, DHE for superoxide anion) to stain treated cells. Analyze by flow cytometry. Increased fluorescence indicates elevated ROS [4].

- Use a fluorescent probe like monochlorobimane to detect intracellular GSH. Decreased fluorescence in treated cells indicates GSH depletion. Analyze by flow cytometry [4] [5].

Research Implications & Future Directions

This compound's ability to concurrently trigger multiple pro-apoptotic pathways makes it a compelling candidate for therapeutic development.

- Targeting Cancer Stem Cells (CSCs): Research shows this compound induces a stronger ER stress response and more dramatic apoptotic protein level changes in cancer stem-like cells, suggesting its potential to target the tumor-initiating cell population often responsible for relapse [1].

- Overcoming Chemoresistance: By inhibiting NF-κB and inducing ROS-mediated death, this compound can counter pro-survival signals, potentially re-sensitizing resistant cancer cells to conventional chemotherapy [3] [4].

- Challenge of Bioavailability: A major focus of current research is developing water-soluble analogs and improved drug delivery systems to overcome this compound's inherent lipophilicity and limited bioavailability for future clinical application [4].

References

- 1. This compound induces apoptosis via TNFRSF10B and PMAIP1 ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes apoptotic cell death and inhibits ... [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by this compound in human oral ... [sciencedirect.com]

- 4. This compound Induces ROS-Mediated Apoptosis in ... [mdpi.com]

- 5. induces this compound by activating the mitochondrial and... apoptosis [link.springer.com]

parthenolide research trends and bibliometric analysis

Bibliometric Analysis and Research Scope

A bibliometric analysis of publications from 2002 to 2022 confirms strong and sustained interest in parthenolide research, with the United States and China being the leading contributors [1]. The scope of research is extensive, focusing on its role in various diseases.

- Therapeutic Areas: The primary research focus is on cancer (including leukemia, lung, colorectal, and pancreatic cancers), inflammatory diseases (such as rheumatoid arthritis and colitis), and skeletal disorders (like osteolysis and arthritis) [1] [2] [3].

- Molecular Targets: this compound is a multi-target agent. Its key molecular mechanisms include:

- Inhibition of NF-κB: A master regulator of inflammation and cell survival, is the most studied pathway [2] [3] [4].